

Application Notes and Protocols for Reactions Involving Diethylphenylphosphine

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Compound of Interest

Compound Name: *Diethylphenylphosphine*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Diethylphenylphosphine** (DEPP) as a ligand in various palladium-catalyzed cross-coupling reactions. DEPP is a versatile phosphine ligand that can be employed in a range of transformations crucial for synthetic chemistry and drug development. These notes are intended to serve as a comprehensive guide for the practical application of DEPP in the laboratory.

Overview of Diethylphenylphosphine in Catalysis

Diethylphenylphosphine is an air- and moisture-sensitive organophosphorus compound that serves as an effective ligand in transition metal catalysis.^{[1][2]} Its electronic and steric properties make it suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions.^{[3][4]} In these catalytic cycles, DEPP coordinates to the palladium center, influencing its reactivity and stability, thereby facilitating the formation of carbon-carbon and carbon-nitrogen bonds.^[5]

Key Properties of **Diethylphenylphosphine**:

Property	Value	Reference
Molecular Formula	$C_{10}H_{15}P$	[2]
Molecular Weight	166.20 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[6]
Boiling Point	120-121 °C/29 mmHg	[2] [3]
Density	0.954 g/mL at 25 °C	[2] [3]
Refractive Index	$n_{20/D}$ 1.546	[2] [3]

Safety and Handling

Diethylphenylphosphine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[\[7\]](#)[\[8\]](#) It is irritating to the eyes, skin, and respiratory system.[\[2\]](#)[\[3\]](#)

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.[\[9\]](#)
- Hand Protection: Neoprene or nitrile rubber gloves.[\[9\]](#)
- Skin and Body Protection: A lab coat and appropriate protective clothing.[\[9\]](#)
- Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, a suitable respirator should be worn.[\[3\]](#)

Handling and Storage:

- DEPP is air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[\[1\]](#)[\[2\]](#)
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[\[7\]](#)[\[8\]](#)

- Incompatible with strong oxidizing agents, acids, and halogens.[\[9\]](#)

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions where **Diethylphenylphosphine** can be utilized as a ligand. Researchers should note that optimal reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be optimized accordingly.

General Experimental Workflow

A typical experimental setup for a palladium-catalyzed cross-coupling reaction using DEPP involves the following steps:



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Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.

Reaction Scheme: Ar-X + Ar'-B(OR)₂ --[Pd catalyst, DEPP, Base]--> Ar-Ar'

Protocol:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), **Diethylphenylphosphine** (2-4 mol%), the aryl halide (1.0 equiv.), and the boronic acid or ester (1.2-1.5 equiv.).
- Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

- Under the inert atmosphere, add the base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 equiv.) and degassed solvent (e.g., toluene, dioxane, or DMF).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

Aryl Halide	Boronic Acid	Pd Source (mol%)	DEPP (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromotoluene	Phenylboronic acid	$Pd(OAc)_2$ (1)	2	K_2CO_3	Toluene	100	12	85-95
1-Chloro-4-nitrobenzene	4-Methoxyphenyl boronic acid	$Pd_2(dba)_3$ (0.5)	2	K_3PO_4	Dioxane	110	8	80-90
2-Bromopyridine	3-Thienyl boronic acid	$Pd(OAc)_2$ (2)	4	Cs_2CO_3	DMF	90	16	75-85

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Reaction Scheme: Ar-X + R-CH=CH₂ --[Pd catalyst, DEPP, Base]--> Ar-CH=CH-R

Protocol:

- In a Schlenk flask, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), **Diethylphenylphosphine** (2-10 mol%), and the aryl halide (1.0 equiv.).
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent (e.g., DMF, NMP, or dioxane), the alkene (1.1-1.5 equiv.), and the base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv.).
- Heat the mixture with stirring at the appropriate temperature (typically 100-140 °C) for 4-24 h.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
- Purify by column chromatography.

Quantitative Data (Illustrative):

Aryl Halide	Alkene	Pd Source (mol%)	DEPP (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Iodobenzene	Styrene	Pd(OAc) ₂ (1)	2	Et ₃ N	DMF	100	6	90-98
4-Bromoacetophenone	Methyl acrylate	Pd(OAc) ₂ (2)	4	K ₂ CO ₃	NMP	120	12	85-92
1-Iodonaphthalene	1-Octene	PdCl ₂ (PPh ₃) ₂ (2)	4	NaOAc	Dioxane	110	18	70-80

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide.

Reaction Scheme: $R-X + R'-Sn(Alkyl)_3 \xrightarrow{[Pd \text{ catalyst, DEPP}]} R-R'$

Protocol:

- To a Schlenk flask, add the palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd_2(dba)_3$, 1-2 mol%) and **Diethylphenylphosphine** (2-4 mol%, if not using a pre-formed phosphine complex).
- Establish an inert atmosphere.
- Add the degassed solvent (e.g., THF, toluene, or DMF), the organohalide (1.0 equiv.), and the organostannane (1.1-1.2 equiv.).
- Heat the reaction mixture to 80-110 °C and stir for 6-24 h.
- Upon completion, cool the mixture and partition between an organic solvent and water.
- Dry the organic phase, concentrate, and purify the product by column chromatography.

Quantitative Data (Illustrative):

Organohalide	Organostannane	Pd Source (mol%)	DEPP (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
Vinyl bromide	Tributyl(phenyl)stannane	Pd(PPh ₃) ₄ (1)	-	THF	80	8	88-96
4-Iodoanisole	Tributyl(vinyl)stannane	Pd ₂ (dba) ₃ (0.5)	2	Toluene	100	12	85-93
Benzoyl chloride	Trimethyl (phenylethynyl)stannane	PdCl ₂ (DEPP) ₂ (1)	-	DMF	90	6	90-97

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme: Ar-X + R₂NH --[Pd catalyst, DEPP, Base]--> Ar-NR₂

Protocol:

- In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), **Diethylphenylphosphine** (1-4 mol%), the aryl halide (1.0 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-1.5 equiv.).
- Add the degassed solvent (e.g., toluene or dioxane).
- Add the amine (1.1-1.3 equiv.) via syringe.
- Seal the tube and heat the reaction mixture with stirring at 80-120 °C for 4-24 h.
- After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

- Dry the organic layer, concentrate, and purify by column chromatography.

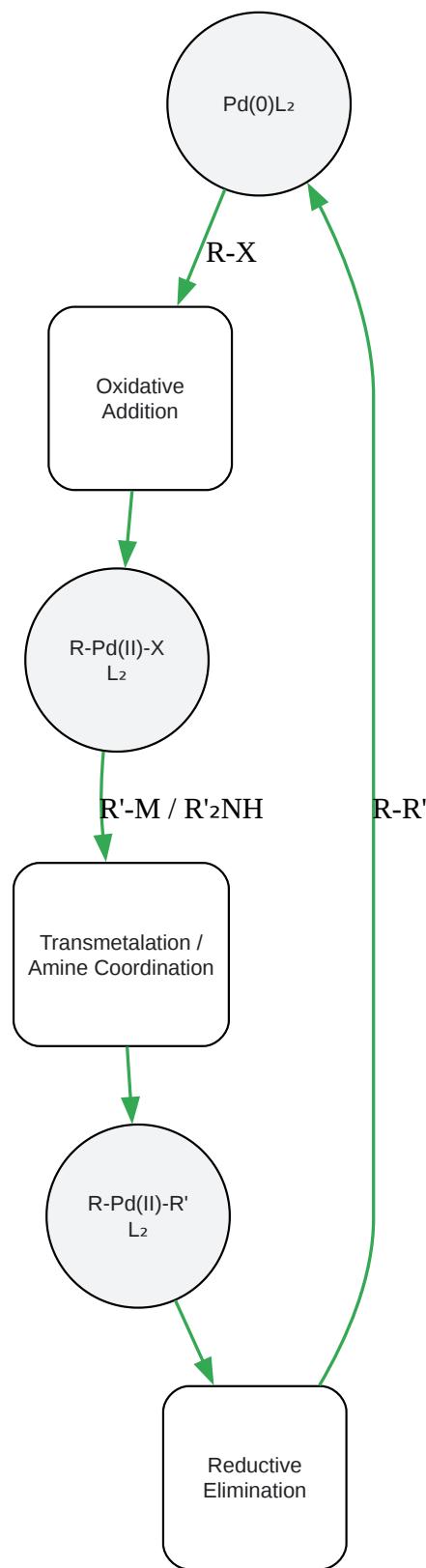
Quantitative Data (Illustrative):

Aryl Halide	Amine	Pd Source (mol%)	DEPP (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chlorotoluene	Morpholine	Pd ₂ (dba) ₃ (1)	2	NaOt-Bu	Toluene	100	16	80-90
1-Bromo-3,5-dimethylbenzene	Aniline	Pd(OAc) ₂ (2)	4	K ₃ PO ₄	Dioxane	110	12	75-85
2-Chloropyridine	Dibenzylamine	Pd ₂ (dba) ₃ (1.5)	3	LiHMDS	Toluene	90	20	70-80

Signaling Pathways and Catalytic Cycles

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The DEPP ligand plays a crucial role in modulating the electron density and steric environment of the palladium center throughout these steps.

Generalized Palladium Cross-Coupling Cycle



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Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

Diethylphenylphosphine is a valuable and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its application allows for the efficient synthesis of complex organic molecules, which is of significant interest to researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a starting point for the development of specific applications, and optimization of reaction conditions is encouraged to achieve the best results for individual substrate combinations. Proper safety precautions must be observed when handling this reagent.

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